N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol . This compound is known for its unique structure, which includes an indene ring system fused with a carbonimidoyl chloride group. It is primarily used in organic synthesis and research applications.
Vorbereitungsmethoden
The synthesis of N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride typically involves the reaction of indene derivatives with hydroxylamine and subsequent chlorination. One common method includes the following steps:
Formation of N-hydroxyindene: Indene is reacted with hydroxylamine in the presence of a base to form N-hydroxyindene.
Analyse Chemischer Reaktionen
N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonimidoyl chloride group.
Oxidation and Reduction: The N-hydroxy group can be oxidized to form N-oxide derivatives or reduced to form amines.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various heterocyclic compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can occur through covalent modification of the enzyme or by forming a stable complex with the enzyme . The exact molecular pathways involved depend on the specific enzyme and the context of the study.
Vergleich Mit ähnlichen Verbindungen
N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride can be compared with other similar compounds, such as:
N-hydroxyindene: Lacks the carbonimidoyl chloride group and has different reactivity and applications.
Indene-4-carbonimidoyl chloride: Lacks the N-hydroxy group and has different chemical properties and uses.
N-hydroxy-2,3-dihydro-1H-indene-4-carboxamide: Contains an amide group instead of a chloride group, leading to different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and research applications.
Eigenschaften
CAS-Nummer |
2639466-34-3 |
---|---|
Molekularformel |
C10H10ClNO |
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
(4Z)-N-hydroxy-2,3-dihydro-1H-indene-4-carboximidoyl chloride |
InChI |
InChI=1S/C10H10ClNO/c11-10(12-13)9-6-2-4-7-3-1-5-8(7)9/h2,4,6,13H,1,3,5H2/b12-10- |
InChI-Schlüssel |
WOFSWYCNKCLMSP-BENRWUELSA-N |
Isomerische SMILES |
C1CC2=C(C1)C(=CC=C2)/C(=N/O)/Cl |
Kanonische SMILES |
C1CC2=C(C1)C(=CC=C2)C(=NO)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.